molecular formula C17H20ClN3O4 B4395208 N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4395208
M. Wt: 365.8 g/mol
InChI Key: UNOGHZOHXXIXOB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a cyclohexyl ring, and a pyrrolidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-4-nitroaniline with cyclohexyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions of temperature, pressure, and solvent choice. The use of catalysts and purification techniques such as recrystallization or chromatography may be employed to enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The chloro group can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrophenol
  • 2-chloro-5-nitrophenol
  • 4-chloro-2-nitrophenol
  • 2,6-dichloro-4-nitrophenol

Uniqueness

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its cyclohexyl and pyrrolidinecarboxamide moieties provide additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4/c18-14-9-13(21(24)25)6-7-15(14)19-17(23)11-8-16(22)20(10-11)12-4-2-1-3-5-12/h6-7,9,11-12H,1-5,8,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOGHZOHXXIXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 4
N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
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N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
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N-(2-chloro-4-nitrophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

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